molecular formula C15H13N3O2 B10966585 N-(1H-indazol-5-yl)-2-methoxybenzamide

N-(1H-indazol-5-yl)-2-methoxybenzamide

Cat. No.: B10966585
M. Wt: 267.28 g/mol
InChI Key: HACYPMFCGMKCQV-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2-methoxybenzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-2-methoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzoic acid with 1H-indazole-5-carboxylic acid hydrazide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in various chemical reactions, making it a versatile compound for further modifications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C15H13N3O2/c1-20-14-5-3-2-4-12(14)15(19)17-11-6-7-13-10(8-11)9-16-18-13/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

HACYPMFCGMKCQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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